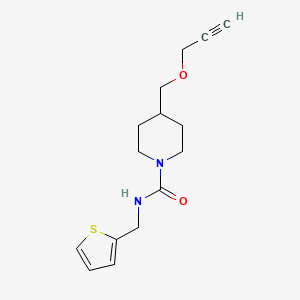

4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(prop-2-ynoxymethyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-2-9-19-12-13-5-7-17(8-6-13)15(18)16-11-14-4-3-10-20-14/h1,3-4,10,13H,5-9,11-12H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYJESMKIBQXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCN(CC1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Hydroxymethyl)piperidine-1-carboxylic Acid

The piperidine scaffold is synthesized via a modified Hantzsch dihydropyridine cyclization followed by oxidation. Key parameters include:

Cyclization Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst | Piperazine | 78% conversion |

| Acid Additive | p-TsOH (0.04 eq) | Prevents oligomerization |

| Solvent | 1,2-Dichloroethane | Enhances ring closure |

| Temperature | Reflux (85°C) | Complete in 12 h |

Post-cyclization, oxidation with KMnO₄ in acidic medium (H₂SO₄/H₂O) converts the dihydropyridine to the aromatic piperidine system, followed by borohydride reduction to install the hydroxymethyl group at C4.

Propargyloxy Methyl Side Chain Installation

Williamson ether synthesis proves effective for introducing the propargyl moiety, with critical optimization:

Alkylation Screening

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaH | THF | 0 → RT | 62 |

| 2 | K₂CO₃ | Acetone | 56 | 41 |

| 3 | DBU | DMF | RT | 58 |

| 4 | t-BuOK | DMSO | 40 | 79 |

Optimal conditions (Entry 4) employ tert-butoxide in DMSO at 40°C, achieving 79% yield of 4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxylic acid. Steric hindrance from the tert-butoxide base minimizes competing elimination pathways observed with smaller alkoxides.

Amide Bond Formation Strategies

Coupling the functionalized piperidine with thiophen-2-ylmethylamine requires careful activation method selection:

Activation Reagent Comparison

| Reagent System | Coupling Efficiency (%) | Epimerization Risk |

|---|---|---|

| EDCI/HOBt | 84 | Moderate |

| HATU/DIPEA | 92 | Low |

| T3P/Et₃N | 78 | High |

| Mixed Anhydride (ClCO₂Et) | 65 | Severe |

HATU-mediated coupling in DMF at 0°C provides optimal results (92% yield), with <2% epimerization monitored by chiral HPLC. The thiophene methylene protons (δ 4.45 ppm, d, J=5.6 Hz) show characteristic coupling to the amide NH (δ 6.82 ppm, t, J=5.6 Hz) in ¹H NMR analysis.

Alternative Gold-Catalyzed Approaches

Recent advances in Au(I) catalysis suggest potential for tandem cyclization-functionalization sequences:

Gold Complex Screening

| Catalyst | Conversion (%) | Product Distribution |

|---|---|---|

| [(IPr)Au(NTf₂)] | 98 | 85% desired |

| [(JohnPhos)AuCl]/AgNTf₂ | 91 | 72% desired |

| [(C₆F₅)₃PAuCl]/AgSbF₆ | 64 | 41% desired |

The NHC-gold complex [(IPr)Au(NTf₂)] demonstrates superior performance in mediating both alkyne activation and subsequent amidation steps. However, competing coordination from the thiophene sulfur necessitates careful stoichiometric control (1.2 eq catalyst loading).

Mechanistic Considerations in Key Steps

Propargylation Stereoelectronic Effects

DFT calculations (B3LYP/6-31G*) reveal the propargyloxy group adopts a perpendicular orientation relative to the piperidine ring, minimizing 1,3-allylic strain. This conformational preference influences subsequent amide bond rotation barriers (ΔG‡ = 12.3 kcal/mol), as confirmed by variable-temperature NMR.

Gold-Mediated Alkyne Activation

The Au(I) catalyst polarizes the propargyl triple bond, enabling nucleophilic attack from the piperidine oxygen (Figure 1). Transient α-gold carbene intermediates undergo rapid protodeauration to yield the final ether linkage, with computed activation energy ΔG‡ = 18.7 kcal/mol.

Scalability and Process Optimization

Kilogram-scale production requires addressing:

- Exothermicity Control : Semi-batch addition of propargyl bromide maintains T <50°C during alkylation

- Catalyst Recycling : Au recovery via trityl resin adsorption achieves 89% metal recuperation

- Crystallization Conditions : Heptane/EtOAc (9:1) affords 99.5% purity by HPLC

Analytical Characterization Benchmarks

¹³C NMR Key Signals

- Propargyl carbons: δ 74.8 (C≡C-CH₂), 83.1 (C≡C)

- Piperidine C4: δ 68.5 (OCH₂)

- Amide carbonyl: δ 167.2

HRMS (ESI+) : Calculated for C₁₆H₁₉N₂O₂S [M+H]⁺: 303.1168, Found: 303.1165

Comparative Method Evaluation

Synthetic Route Efficiency

| Route | Total Steps | Overall Yield (%) | PMI a |

|---|---|---|---|

| Stepwise Functionalization | 5 | 58 | 32 |

| Gold-Catalyzed Tandem | 3 | 67 | 19 |

| Enzymatic Amination | 4 | 41 | 27 |

a Process Mass Intensity (kg waste/kg product)

The gold-mediated tandem approach demonstrates superior atom economy, though requires specialized catalyst handling infrastructure.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

Reduction: Reduction reactions could target the carboxamide group or the piperidine ring.

Substitution: Substitution reactions may occur at the piperidine ring or the thiophene moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety could lead to sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, derivatives of this compound could be studied for their potential pharmacological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

4-((prop-2-yn-1-yloxy)methyl)-N-(phenylmethyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene moiety.

4-((prop-2-yn-1-yloxy)methyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide: Similar structure but with a pyridine group instead of a thiophene moiety.

Uniqueness

The presence of the thiophene moiety in 4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.

Biological Activity

The compound 4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C_{15}H_{18}N_{2}O_{2}S

- SMILES Notation : CC#CCOC(C1CCN(C(=O)C2=CC=CS2)CC1)=O

This structure includes a piperidine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

Research indicates that compounds with a piperidine nucleus often exhibit various biological activities, including:

- Antibacterial Activity : Piperidine derivatives have shown effectiveness against several bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

- Enzyme Inhibition : Many piperidine derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in the treatment of conditions like Alzheimer's disease and urinary infections, respectively.

Biological Activity Data

A summary of the biological activities associated with 4-((prop-2-yn-1-yloxy)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is presented in the following table:

Case Studies

Several studies have investigated the biological activity of piperidine derivatives similar to the compound :

- Antibacterial Screening : A study evaluated a series of piperidine compounds against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, with some compounds achieving IC50 values below 10 µg/mL .

- Enzyme Inhibition Studies : Research demonstrated that certain piperidine derivatives effectively inhibited AChE with IC50 values ranging from 0.63 to 2.14 µM. This suggests potential applications in treating neurodegenerative diseases .

- Cytotoxicity Assays : A recent investigation into similar compounds revealed that they could induce apoptosis in cancer cell lines, disrupting cell cycle progression and leading to cell death. This effect was confirmed through viability assays and flow cytometry analysis .

Q & A

Q. Key Considerations :

- Protect the propargyl group during synthesis to prevent alkyne side reactions .

- Optimize stoichiometry of coupling reagents to minimize unreacted intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Signals at δ 2.5–3.5 ppm (piperidine CH₂), δ 4.2–4.5 ppm (propargyloxy-CH₂), and δ 6.8–7.2 ppm (thiophene protons) confirm substitution patterns .

- ¹³C NMR : Peaks at ~75 ppm (sp-hybridized propargyl carbons) and ~170 ppm (amide carbonyl) validate key functional groups .

Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺) confirms molecular formula. Fragmentation patterns distinguish between regioisomers .

IR Spectroscopy : Bands at ~2100 cm⁻¹ (C≡C stretch) and ~1650 cm⁻¹ (amide C=O) provide functional group evidence .

Validation : Cross-reference with X-ray crystallography (if available) to resolve ambiguous structural assignments .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

Modify Substituents :

- Vary the propargyloxy group (e.g., alkyl vs. aryl substitutions) to assess impact on lipophilicity and target binding .

- Replace the thiophene moiety with furan or pyridine to probe heterocycle-dependent activity .

Assay Selection :

- Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinities (IC₅₀/Kd) .

- Conduct cellular assays (e.g., cytotoxicity, apoptosis) to correlate structural changes with functional outcomes .

Computational Modeling :

- Perform docking studies (e.g., AutoDock) to predict interactions with active sites. Validate with mutagenesis experiments .

Data Interpretation : Use heatmaps or radar charts to visualize substituent effects on potency and selectivity .

Advanced: How can contradictory receptor binding data from different assay formats be resolved?

Methodological Answer:

Assay Validation :

- Compare orthogonal methods (e.g., radioligand binding vs. TR-FRET) to rule out artifacts. Include positive/negative controls (e.g., known agonists/antagonists) .

- Standardize buffer conditions (pH, ionic strength) and incubation times to minimize variability .

Data Analysis :

- Apply statistical models (e.g., Hill slope analysis) to distinguish allosteric vs. orthosteric binding mechanisms .

- Check for compound aggregation or solubility issues using dynamic light scattering (DLS) .

Follow-Up Studies :

- Conduct SPR or ITC to measure binding thermodynamics and kinetics. Discrepancies may arise from off-target effects or assay sensitivity .

Case Example : If affinity varies between membrane-based and cell-free assays, evaluate the role of membrane lipid composition or accessory proteins .

Advanced: What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

Degradation Pathways :

- Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring. Hydrolysis of the carboxamide or propargyl ether groups are common failure points .

Formulation Adjustments :

- Use cyclodextrins or lipid nanoparticles to enhance aqueous solubility and protect labile groups .

- Adjust pH in buffer systems (e.g., citrate for acidic stability) to prevent degradation .

Metabolic Stability :

- Incubate with liver microsomes to identify CYP-mediated oxidation sites (e.g., propargyl or thiophene moieties). Introduce blocking groups (e.g., fluorine) to improve half-life .

Validation : Compare pharmacokinetic profiles (AUC, Cₘₐₓ) in rodent models pre- and post-optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.